Gancaonin M Demonstrates α-Glucosidase Inhibitory Activity Comparable to cudracusisoflavone L with IC50 Below 10 μM
In a 2021 study evaluating 47 prenylated isoflavonoids from Masclura tricuspidata leaves for anti-diabetic potential, Gancaonin M exhibited strong α-glucosidase inhibition with an IC50 value < 10.0 μM, comparable to the newly characterized cudracusisoflavone L, as well as erysenegalensein E and millewanin G [1]. The study further noted through SAR and molecular docking analysis that the linear type of prenyl moiety and the presence of hydroxy groups were critical for α-glucosidase inhibition [1].
| Evidence Dimension | α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 10.0 μM |
| Comparator Or Baseline | cudracusisoflavone L (IC50 < 10.0 μM); erysenegalensein E (IC50 < 10.0 μM); millewanin G (IC50 < 10.0 μM) |
| Quantified Difference | Comparable potency (all <10.0 μM) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
This quantitative benchmark positions Gancaonin M as a potent and structurally validated tool compound for α-glucosidase inhibition studies, enabling reproducible comparisons in diabetes and metabolic disorder research.
- [1] Yeon SW, Lee KY, Jo YH, et al. Anti-diabetic potential of Masclura tricuspidata leaves: Prenylated isoflavonoids with α-glucosidase inhibitory and anti-glycation activity. Bioorg Chem. 2021;114:105098. View Source
